Product packaging for S-ethyl phenylthiocarbamate(Cat. No.:)

S-ethyl phenylthiocarbamate

Cat. No.: B231473
M. Wt: 181.26 g/mol
InChI Key: PEAPGRCJXRWBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Ethyl phenylthiocarbamate is a thiocarbamate ester of significant interest in several research fields due to its tunable reactivity and role as a chemical building block . In agrochemical research, its structure is analogous to that of established thiocarbamate herbicides, and studies on related compounds indicate a mechanism of action that involves the inhibition of photosynthetic electron transport in plants . Furthermore, its potential as a pro-agent is a subject of investigation; the relatively stable parent molecule can undergo metabolic S-oxidation in biological systems to form more reactive sulfoxide or sulfone intermediates that act as potent carbamoylating agents against enzyme targets . In biochemistry and peptide science, the thiocarbamate functional group is a stable bioisostere of the peptide bond. While S-aryl thiocarbamates are known for high reactivity in chemoselective ligation, the S-alkyl group of this compound offers a balance of moderate reactivity and stability, making it a valuable intermediate for constructing complex molecules and bioconjugates . Within organic synthesis, it serves as a versatile precursor. The S-thiocarbamate moiety can be manipulated in various transformations and is related to compounds used in classic rearrangements, such as the Newman-Kwart reaction, for the synthesis of thiophenols . The molecular structure of this compound and its derivatives has been characterized in solid-state studies, confirming the formation of characteristic dimers through N—H···S hydrogen bonding . Research-grade this compound is provided for chemical and biological investigation. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NOS B231473 S-ethyl phenylthiocarbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-ethyl N-phenylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAPGRCJXRWBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Ethyl Phenylthiocarbamate and Analogues

Classical Synthetic Routes and Mechanistic Aspects

Traditional methods for synthesizing thiocarbamates, including S-ethyl phenylthiocarbamate, have been extensively studied and are widely used in organic synthesis. These routes often involve multi-step processes and have well-understood reaction mechanisms.

Hydrolysis and Alcoholysis of Thiocyanates (Riemschneider Thiocarbamate Synthesis)

The Riemschneider thiocarbamate synthesis is a classical method that converts aryl or alkyl thiocyanates into thiocarbamates. wikipedia.org This reaction proceeds under acidic conditions, typically using concentrated sulfuric acid, followed by hydrolysis with ice water. wikipedia.orglookchem.com For the synthesis of this compound, phenyl thiocyanate (B1210189) would be the starting material.

The mechanism involves the protonation of the thiocyanate by the strong acid. wikipedia.org In the presence of an alcohol like ethanol, the alcohol is protonated and loses water to form a carbocation. wikipedia.org The nitrogen atom of the thiocyanate group then attacks this carbocation. Subsequent hydrolysis of the resulting intermediate yields the N-substituted thiocarbamate. wikipedia.org It is important to note that this reaction is generally effective for secondary and tertiary alcohols, as it relies on the formation of a stable carbocation. wikipedia.org

A variation of this method involves the direct hydrolysis of thiocyanates to produce primary thiocarbamates. wikipedia.orgsmolecule.com Organic thiocyanates can be hydrolyzed to form thiocarbamates, a reaction that is a key step in the Riemschneider synthesis. wikipedia.org

Limitations: The Riemschneider synthesis is not efficient for starting materials that are sensitive to concentrated acid or for ortho-substituted aryl thiocyanates. wikipedia.org

Rearrangement Reactions in Thiocarbamate Formation

Rearrangement reactions provide a powerful tool for the synthesis of S-aryl thiocarbamates from their O-aryl isomers.

The Newman-Kwart rearrangement is a key thermal reaction where an O-aryl thiocarbamate isomerizes to the corresponding S-aryl thiocarbamate. wikipedia.orgwikipedia.orgorganic-chemistry.org This intramolecular migration of the aryl group from the oxygen to the sulfur atom is a thermodynamically driven process, favoring the formation of the more stable C=O bond over the C=S bond. organic-chemistry.orgjk-sci.com The reaction typically requires high temperatures, often between 200 and 300 °C. wikipedia.org

The mechanism is believed to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com The reaction exhibits first-order kinetics, which is characteristic of intramolecular reactions. organic-chemistry.org Electron-withdrawing groups on the aromatic ring can accelerate the reaction. organic-chemistry.orgjk-sci.com

The starting O-aryl thiocarbamates are generally prepared from the corresponding phenol (B47542) by reaction with a thiocarbamoyl chloride. jk-sci.comthieme-connect.com Subsequent hydrolysis of the resulting S-aryl thiocarbamate can yield a thiophenol, making the Newman-Kwart rearrangement a valuable step in their synthesis. organic-chemistry.orgjk-sci.com

Recent advancements have shown that palladium catalysis can significantly lower the required reaction temperatures for the Newman-Kwart rearrangement, making the process more practical and safer for fragile substrates. organic-chemistry.org

Another relevant rearrangement is the Chapman rearrangement , which involves the migration of an aryl group to a nitrogen atom. thieme-connect.com While mechanistically similar, the Newman-Kwart rearrangement is specific to the O to S migration in thiocarbamates. researchgate.net

Phosgene (B1210022) Derivative Approaches

Phosgene and its derivatives are versatile reagents for the synthesis of thiocarbamates.

Thiophosgene (B130339) (CSCl₂) can be used to prepare thiocarbamates. researchgate.net The reaction of thiophosgene with a primary amine, like aniline (B41778), in the presence of an alcohol would be a potential route, although it is more commonly used for the synthesis of isothiocyanates. researchgate.net Thiophosgene is highly toxic and must be handled with extreme care. thieme-connect.de A safer alternative is the use of thiocarbonyl transfer reagents. thieme-connect.de

A more common approach involves the use of O-phenyl chlorothioformate . This reagent can be synthesized from a phenol and thiophosgene. thieme-connect.com It can then react with an amine to form the desired thiocarbamate. sorbonne-universite.fr For instance, O-phenyl chlorothioformate reacts with amines to produce O-phenyl thiocarbamates. sorbonne-universite.fr To synthesize an S-alkyl thiocarbamate like this compound, one would start with ethanethiol (B150549) and phosgene to form S-ethyl chlorothioformate, which would then react with aniline. thieme-connect.de

The synthesis of O-alkyl chlorothioformates can be achieved by reacting an alcohol with thiophosgene. mdpi.com These intermediates can then undergo aminolysis to produce O-alkyl thiocarbamates. mdpi.com

Carbonylation of Nitro Compounds and Amines with Thiols

Carbonylation reactions offer a direct route to thiocarbamates by introducing a carbonyl group. researchgate.netmagtech.com.cn This can be achieved by reacting nitro compounds or amines with carbon monoxide and a thiol. researchgate.net

The reductive carbonylation of nitroaromatics, such as nitrobenzene, in the presence of a thiol can produce thiocarbamates. rsc.org This process often utilizes transition metal catalysts, like palladium complexes, to facilitate the reaction. rsc.orgukessays.com The reaction involves the reduction of the nitro group and the incorporation of carbon monoxide and the thiol.

Alternatively, the oxidative carbonylation of amines, like aniline, with carbon monoxide and a thiol in the presence of an oxidant can also yield thiocarbamates. researchgate.netcapes.gov.br These reactions represent a more atom-economical approach compared to methods using phosgene derivatives.

Novel and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.

Selenium-Catalyzed Carbonylation Strategies

A promising and sustainable approach for the synthesis of thiocarbamates involves the use of selenium as a catalyst. researchgate.netmagtech.com.cn Selenium can catalyze the carbonylation of amines and nitro compounds with thiols to produce thiocarbamates in a "one-pot" reaction. researchgate.net

This method is characterized by its high atomic economy and environmentally benign nature. researchgate.netmagtech.com.cn For example, the selenium-catalyzed oxidative carbonylation of aniline and thiols with carbon monoxide and oxygen can afford the corresponding thiocarbamates under mild, solvent-free conditions. researchgate.net Similarly, selenium can catalyze the reductive carbonylation of nitro compounds with carbon monoxide to yield various products, including thiocarbamates when a thiol is present. researchgate.net

Research has demonstrated that selenium-catalyzed oxidative carbonylation of aniline and various alcohols can produce N-phenylcarbamates in moderate to good yields. grafiati.com This methodology can be extended to the synthesis of thiocarbamates by using thiols instead of alcohols. The catalytic cycle is believed to involve the formation of a selenium-carbamoyl or related intermediate.

Table 1: Comparison of Synthetic Methodologies for Thiocarbamates

MethodStarting MaterialsKey Reagents/CatalystsGeneral ConditionsAdvantagesDisadvantages
Riemschneider SynthesisAryl/Alkyl Thiocyanates, AlcoholsConcentrated H₂SO₄Acidic, followed by hydrolysisWell-established classical methodHarsh acidic conditions, limited to secondary/tertiary alcohols
Newman-Kwart RearrangementO-Aryl ThiocarbamatesHeat or Palladium catalystHigh temperatures (thermal) or milder (catalytic)Excellent for S-aryl thiocarbamates, thermodynamically favorableRequires synthesis of O-aryl precursor, high temperatures for thermal method
Phosgene Derivative ApproachPhenols/Thiols, AminesThiophosgene, O-alkyl/aryl chlorothioformatesVaries, often requires baseVersatile for different substitutionsUse of highly toxic reagents like thiophosgene
Carbonylation ReactionsNitro compounds/Amines, ThiolsCO, Transition metal catalysts (e.g., Pd)High pressure and temperatureDirect, atom-economicalRequires specialized equipment for high-pressure gas
Selenium-Catalyzed CarbonylationAmines/Nitro compounds, ThiolsSelenium, CO, OxidantOften mild, solvent-freeSustainable, high atom economy, "one-pot"Selenium toxicity needs careful management

Lithium tert-Butoxide Mediated Transformations of Boc-Protected Amines

A novel and efficient methodology for the synthesis of thiocarbamates involves the direct transformation of tert-butoxycarbonyl (Boc)-protected amines. researchgate.netrsc.org This approach utilizes lithium tert-butoxide as a base, offering a more sustainable and safer alternative to traditional methods that often rely on hazardous reagents. researchgate.netrsc.org The reaction proceeds by the in situ generation of an isocyanate intermediate from the Boc-protected amine, which is then trapped by a thiol to yield the desired S-alkyl thiocarbamate. researchgate.net

This method is notable for its operational simplicity and scalability, making it suitable for larger-scale production. rsc.org The use of a single, readily available base simplifies the reaction setup and workup procedures. researchgate.net Research has demonstrated that this transformation can be applied to a range of Boc-protected amines, leading to the formation of various carbamates and thiocarbamates. rsc.org

Table 1: Transformation of Boc-Protected Amines to Thio- and Carbamates

Starting Material Reagent Product Yield Reference
Boc-Protected Amine Lithium tert-Butoxide, Thiol S-Alkyl Thiocarbamate High researchgate.net
Boc-Protected Amine Lithium tert-Butoxide, Alcohol Carbamate (B1207046) High researchgate.net

Mitsunobu-Based Protocols Utilizing Gaseous Carbon Dioxide

The Mitsunobu reaction provides a powerful and versatile platform for the synthesis of S-alkyl thiocarbamates. organic-chemistry.orgorganic-chemistry.org This one-pot protocol involves the reaction of a thiol, an amine, and gaseous carbon dioxide in the presence of a Mitsunobu reagent, typically a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P). organic-chemistry.org This method is characterized by its mild reaction conditions and high yields, generally ranging from 80% to 99%. organic-chemistry.org

The reaction is believed to proceed through the formation of a transient carbamic acid from the amine and carbon dioxide. organic-chemistry.org This carbamic acid is then activated by the Mitsunobu reagent, facilitating nucleophilic attack by the thiol to form the S-alkyl thiocarbamate. organic-chemistry.org A key advantage of this protocol is its broad substrate scope, accommodating a wide variety of primary, secondary, and tertiary thiols, as well as diverse amines. organic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. organic-chemistry.org

Table 2: Mitsunobu-Based Synthesis of S-Alkyl Thiocarbamates

Thiol Amine Solvent Yield (%) Reference
Primary Alkyl Thiol Various Amines Anhydrous DMSO 85-99 organic-chemistry.org
Secondary Alkyl Thiol Various Amines Anhydrous DMSO 82-95 organic-chemistry.org
Tertiary Alkyl Thiol Various Amines Anhydrous DMSO 80-90 organic-chemistry.org

This approach avoids the use of toxic reagents such as phosgene and isocyanates, making it a more environmentally benign synthetic route. organic-chemistry.orgresearchgate.net

One-Pot Syntheses from Xanthogenates in Aqueous Media

A facile and efficient one-pot synthesis of S-alkyl thiocarbamates can be achieved starting from xanthogenates in water. researchgate.net This method offers the significant advantages of using an environmentally friendly solvent and avoiding the need for a catalyst. researchgate.net The process typically involves the reaction of an alkyl ammonium (B1175870) sulfate (B86663) with a basic xanthogenate to form an alkyl ammonium xanthogenate intermediate. researchgate.net Subsequent oxidation with hydrogen peroxide at elevated temperatures (70–110 °C) leads to the formation of the desired S-alkyl thiocarbamate in high yields. researchgate.net

Synthetic Pathways for Ligands in Metal Coordination

Dithiocarbamates, the deprotonated form of which are ligands in the described complexes, are versatile ligands in coordination chemistry, readily forming stable complexes with a wide range of metals. wikipedia.orgmdpi.com Their synthesis as ligands for metal complexes can be achieved through several methods.

A common route involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or ammonium hydroxide to form the corresponding dithiocarbamate (B8719985) salt. wikipedia.orgmdpi.com These salts can then be used in subsequent reactions with metal salts.

In-situ Complexation Methods

The in-situ method is a highly effective one-pot approach for synthesizing metal dithiocarbamate complexes. researchgate.netresearchgate.netmdpi.com This technique involves the reaction of an organotin(IV) compound, for instance, directly with a freshly prepared dithiocarbamate ligand in the same reaction vessel. mdpi.com This method has been reported to produce higher yields compared to other synthetic routes. researchgate.netresearchgate.net

For example, organotin(IV) dithiocarbamate complexes have been successfully synthesized in situ by reacting a secondary amine with carbon disulfide in the presence of ammonia (B1221849) to create a basic solution, followed by the addition of the organotin(IV) chloride. rjpbcs.comaip.org This approach simplifies the synthetic process and often leads to the formation of pure products. aip.org

Metathetical Reactions with Alkali Thiocarbamate Salts

A prevalent and straightforward method for preparing metal dithiocarbamate complexes is through salt metathesis reactions. wikipedia.orgresearchgate.net This involves the reaction of an alkali metal dithiocarbamate salt, such as a sodium or potassium salt, with a metal halide. wikipedia.orgmdpi.com The driving force for this reaction is often the precipitation of the insoluble alkali metal halide, which shifts the equilibrium towards the formation of the desired metal dithiocarbamate complex. wikipedia.org

This method is widely applicable and has been used to synthesize a vast array of transition metal dithiocarbamate complexes. wikipedia.org The dithiocarbamate ligands in these reactions are typically bidentate, coordinating to the metal center through both sulfur atoms. wikipedia.org

Table of Compounds

Compound Name
This compound
Lithium tert-butoxide
tert-butoxycarbonyl (Boc)-protected amines
Diethyl azodicarboxylate (DEAD)
Triphenylphosphine
Dimethyl sulfoxide (DMSO)
Xanthogenates
Hydrogen peroxide
Sodium hydroxide
Ammonium hydroxide
Carbon disulfide
Organotin(IV) chloride
Sodium dithiocarbamate
Potassium dithiocarbamate

Chemical Reactivity and Transformation Pathways of S Ethyl Phenylthiocarbamate

Nucleophilic Substitution Reactions

The electrophilic carbonyl carbon of the thiocarbamate group is a primary site for nucleophilic attack, leading to a variety of substitution products.

The reaction of S-ethyl phenylthiocarbamate with amines, known as aminolysis, has been the subject of detailed kinetic studies to elucidate its mechanism. The aminolysis of related aryl N-ethyl thiocarbamates with various benzylamines in acetonitrile (B52724) has been investigated, revealing that the reactions proceed through a concerted mechanism. acs.orgkoreascience.kr Kinetic data, including the rates of reaction, are typically first-order in both the amine and the thiocarbamate substrate. researchgate.net

A key finding from these studies is the influence of the electronic properties of the substituents on both the nucleophile (amine) and the substrate. For instance, studies on the aminolysis of aryl N-ethyl thiocarbamates showed that the reaction rate is enhanced for substrates with electron-withdrawing groups on the aryl ring and with stronger nucleophiles. koreascience.kr The mechanism is believed to involve a tetrahedral transition state where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the thiophenoxide leaving group. koreascience.kr

Table 1: Kinetic Parameters for the Aminolysis of Aryl N-Ethyl Thiocarbamates with Benzylamines in Acetonitrile Note: This table presents generalized findings from kinetic studies on related compounds, as specific data for this compound was not available in the cited literature.

Reactant SystemProposed MechanismKey Kinetic Observations
Aryl N-ethyl thiocarbamates + BenzylaminesConcerted (SN2-like)- First-order kinetics with respect to both reactants. researchgate.net- Reaction rate is sensitive to electronic effects of substituents on both reactants. koreascience.kr- A significant primary kinetic isotope effect is observed when using deuterated nucleophiles.

This compound can undergo thiol–thioester exchange, a process that forms the basis of "thiocarbamate ligation." acs.orgnih.gov This reaction involves the attack of a thiol nucleophile, such as the side chain of a cysteine residue in a peptide, on the electrophilic carbonyl carbon of the thiocarbamate. acs.orgresearchgate.netnih.gov The process is fundamentally a thiol-thioester exchange that occurs efficiently in aqueous solutions at neutral pH. acs.orgnih.gov

S-phenylthiocarbamates are generally highly reactive towards alkylthiols in these exchange reactions. acs.orgnih.gov In contrast, S-alkyl thiocarbamates, such as S-ethyl dipropylcarbamothioate, are significantly more resistant to this transthiocarbamoylation. acs.orgnih.gov The stability of the resulting alkylthiocarbamate bond is notable across a wide pH range (pH 2-7.5). nih.gov This ligation strategy is a valuable tool in chemical biology and bioconjugation for linking peptide fragments or other molecules. acs.orgnih.govnih.gov

The reaction of S-phenylthiocarbamate and its N-monosubstituted derivatives with ammonia (B1221849) or amines can yield substituted ureas. researchgate.net This base-catalyzed reaction is of preparative value in organic synthesis. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the thiocarbamate's carbonyl carbon, leading to the displacement of the ethylthiolate leaving group and the formation of a new carbon-nitrogen bond.

C₆H₅NHC(O)SC₂H₅ + R'-NH₂ → C₆H₅NHC(O)NHR' + C₂H₅SH

The reaction with ammonia follows a similar pathway to produce phenylurea. chemguide.co.uklibretexts.org These reactions are analogous to the aminolysis of other carbonyl compounds like esters and acid anhydrides. chemguide.co.uk

Oxidative Transformations

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives, which exhibit altered reactivity.

Oxidation of the sulfide (B99878) linkage in thiocarbamates yields the corresponding sulfoxides and, upon further oxidation, sulfones. acs.orgnih.govjchemrev.comorganic-chemistry.org These oxidative transformations can be achieved using various oxidizing agents. The resulting sulfoxide and sulfone derivatives of thiocarbamates are notably more potent carbamoylating agents compared to the parent thiocarbamate. acs.orgnih.gov This enhanced reactivity is attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the sulfoxide and sulfone groups.

Table 2: Products of this compound Oxidation This table is a representation of the expected products based on the general oxidation chemistry of thiocarbamates.

Starting MaterialOxidation LevelProduct NameChemical Formula
This compoundSulfideThis compoundC₆H₅NHC(O)SC₂H₅
This compoundSulfoxideThis compound sulfoxideC₆H₅NHC(O)S(O)C₂H₅
This compoundSulfoneThis compound sulfoneC₆H₅NHC(O)S(O)₂C₂H₅

Specific reagents are commonly employed for the controlled oxidation of thiocarbamates.

Peracids: Peracids, such as perbenzoic acid or meta-chloroperbenzoic acid (m-CPBA), are known to oxidize N,N-dialkyl-S-thiocarbamates. acs.orgnih.govjchemrev.com The reaction typically proceeds sequentially. The initial oxidation yields the thiocarbamate sulfoxide. acs.orgnih.govwiley-vch.de With sufficient oxidant, this intermediate is further oxidized to the corresponding thiocarbamate sulfone. acs.orgnih.gov In the presence of water, the sulfone derivative can be unstable and decompose. acs.orgnih.gov

Aqueous Chlorine: Aqueous chlorine is an effective oxidant for certain thiocarbamates. For example, the related pesticide thiobencarb (B1683131) (N,N-diethyl-S-p-chlorobenzylthiocarbamate) is oxidized by aqueous chlorine to its sulfoxide derivative. acs.orgnih.gov This suggests that this compound would likely react similarly with aqueous chlorine to form this compound sulfoxide. nih.govdoubtnut.comrsc.org

Isomerization and Rearrangement Processes

The chemical behavior of this compound includes notable isomerization and rearrangement reactions that are fundamental to its transformation pathways. These processes are primarily characterized by the migration of molecular fragments, leading to the formation of structurally distinct isomers.

Newman–Kwart Rearrangement of O-Thiocarbamates to S-Thiocarbamates

The Newman–Kwart rearrangement is a significant thermal reaction that facilitates the conversion of O-aryl thiocarbamates to their S-aryl isomers. wikipedia.orgorganic-chemistry.orgjk-sci.com This intramolecular process involves the migration of an aryl group from the oxygen atom to the sulfur atom of the thiocarbamate functional group. wikipedia.org The primary driving force for this rearrangement is the thermodynamic stability gained from converting a C=S double bond into a C=O double bond, a transformation with a favorable enthalpy change of approximately 13 kcal/mol. organic-chemistry.org

The reaction is typically conducted at high temperatures, often between 200 and 300 °C. wikipedia.org It is widely accepted that the mechanism is a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com Kinetic studies have supported this, showing first-order kinetics and a large negative entropy of activation, which are characteristic of intramolecular reactions. organic-chemistry.org

The efficiency of the Newman–Kwart rearrangement can be influenced by substituents on the aromatic ring. Electron-withdrawing groups in the ortho or para positions tend to accelerate the reaction by reducing the electron density on the aromatic ring, which facilitates the nucleophilic attack by the sulfur atom. organic-chemistry.orgjk-sci.com Conversely, the presence of electron-donating groups can make the rearrangement more challenging. researchgate.net Recent advancements have introduced catalytic methods, such as those using palladium complexes or photoredox catalysis, which can significantly lower the required reaction temperatures. wikipedia.orgorganic-chemistry.org

The general scheme for the Newman–Kwart rearrangement is as follows:

An O-aryl thiocarbamate is heated, initiating the intramolecular migration of the aryl group. jk-sci.com

The reaction proceeds through a cyclic transition state, resulting in the formation of an S-aryl thiocarbamate. wikipedia.org

This rearrangement is a key step in the synthesis of thiophenols from phenols. organic-chemistry.orgjk-sci.com

Intramolecular Aromatic Substitution and Cyclization

This compound and related compounds can undergo intramolecular aromatic substitution and cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are often facilitated by the presence of suitable functional groups on the phenyl ring that can act as internal nucleophiles or electrophiles.

One notable example involves the cyclization of S-phenylthiocarbonyl derivatives of cysteinyl peptides. In this process, the amide nitrogen of the cysteine residue can act as a nucleophile, attacking the carbonyl carbon of the S-phenylthiocarbonyl group. nih.govacs.org This intramolecular attack leads to the formation of a 2-keto-3-acylthiazolidine intermediate, which can then be cleaved to yield a peptide acid and a 2-ketothiazolidine product. nih.govacs.org

The propensity for intramolecular cyclization is a critical consideration in peptide synthesis, where the phenylthiocarbonyl group may be used as a protecting group for amines. nih.gov If a nucleophile is positioned appropriately within the molecule, such as in a 1,5 or 1,6 relationship to the carbonyl group, intramolecular cyclization can occur, sometimes leading to undesired side products like hydantoins or triazine derivatives. nih.gov

Decomposition Pathways and Stability Studies

The stability of this compound is influenced by various factors, including temperature and the presence of other chemical agents. Understanding its decomposition pathways is crucial for its handling and application.

Thermal Decomposition Mechanisms

Thermal decomposition of S-alkyl thiocarbamates can proceed through different pathways depending on the specific structure of the compound and the conditions applied. For some organotin(IV) dithiocarbamate (B8719985) complexes, thermal decomposition has been shown to proceed via an isothiocyanate intermediate, ultimately yielding a metal sulfide as the final product. researchgate.net

Studies on the pyrolysis of S-ethyl N-disubstituted dithiocarbamates have also been conducted to understand their thermal behavior. researchgate.net In the context of N-carbothiophenyl amino acids, decomposition can occur at temperatures between 120–150 °C. nih.gov This process can lead to the formation of isocyanate derivatives, which can then react further. nih.gov

Formation of Isocyanate Derivatives

The formation of isocyanates is a key decomposition pathway for certain thiocarbamates. S-phenyl phenylcarbamothioate, for instance, has been observed to decompose into phenylisocyanate and thiophenol upon heating or in the presence of aqueous alkali. nih.gov This type of decomposition is particularly relevant for N-H analogues of O-aryl thiocarbamates, which can eliminate phenol (B47542) to yield an isocyanate instead of undergoing the Newman-Kwart rearrangement. thieme-connect.com

The generation of isocyanates from carbamates and thiocarbamates can also be achieved through thermal cleavage, often at temperatures above 180°C, or mediated by catalysts. google.com The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles to form ureas, carbamates, and other derivatives. nih.govbyjus.com

Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms in the thiocarbamate moiety of this compound provide potential coordination sites for metal ions. Dithiocarbamates, a related class of compounds, are well-known for their ability to form stable complexes with a wide range of transition metals and main group elements. researchgate.netpjoes.commdpi.com

N-ethyl-N-phenyldithiocarbamate, which shares structural similarities with this compound, forms stable complexes with metals such as zinc and tin. pjoes.com In these complexes, the dithiocarbamate ligand typically acts as a bidentate chelating agent, binding to the metal center through both sulfur atoms. researchgate.netmdpi.com The resulting metal complexes can exhibit interesting structural and electronic properties. cymitquimica.com

For example, zinc(II) forms a tetrahedral complex with N-ethyl-N-phenyldithiocarbamate, denoted as [Zn(N-ethyl-N-phenyldithiocarbamate)2]. mdpi.comcymitquimica.com Organotin(IV) complexes with this ligand have also been synthesized and characterized, showing various coordination geometries, including distorted trigonal bipyramidal structures. researchgate.netpjoes.com The coordination behavior is influenced by the nature of the metal ion and the organic substituents on the ligand. pjoes.com

O-alkyl N-aryl thiocarbamates have also been shown to act as ligands in coordination chemistry, readily coordinating to metal centers like Hg(II) and Bi(III) through the thione sulfur atom. mdpi.compreprints.org

Ligand Binding Modes (Monodentate, Bidentate, Bridging)

The way a ligand binds to a central metal ion is known as its coordination mode. For ligands like thiocarbamates and their dithiocarbamate cousins, several binding modes are possible due to the presence of multiple potential donor atoms. bohrium.comlibretexts.org The primary modes observed for the analogous dithiocarbamates are monodentate, bidentate, and various forms of bridging. bohrium.comresearchgate.net

Monodentate: In this mode, the ligand binds to the metal center through a single atom. libretexts.org For this compound, the soft sulfur atom is the most probable coordination site for soft metal ions. mdpi.com Research on the related O-propyl-N-phenylthiocarbamate shows it coordinating to mercury(II) exclusively through the sulfur atom in a monodentate fashion. mdpi.com This type of binding is also seen in some organotin(IV) complexes of N-ethyl-N-phenyldithiocarbamate, where one of the two dithiocarbamate ligands acts in a monodentate fashion while the other is bidentate. researchgate.net

Bidentate: This mode involves the ligand binding to a metal center through two donor atoms simultaneously, forming a chelate ring. libretexts.org Dithiocarbamates are well-known to act as bidentate chelating ligands, using both sulfur atoms to form a stable four-membered ring with the metal ion. nih.govnih.gov This symmetrical chelation is the most common binding mode for dithiocarbamates. nih.govbohrium.com While this compound has both a sulfur and a carbonyl oxygen atom, bidentate (S,O) chelation is less common than the (S,S) chelation in dithiocarbamates, partly because the resulting chelate ring size and stability differ.

Bridging: A bridging ligand simultaneously connects two or more metal centers. Dithiocarbamates can act as bridging ligands in several ways. Anisobidentate bridging occurs when one sulfur atom binds to one metal and the other sulfur atom bridges to an adjacent metal, resulting in different metal-sulfur bond lengths. researchgate.netnih.gov In a well-characterized dinuclear mercury(II) complex with N-methyl-N-phenyldithiocarbamate, one ligand acts as a chelating ligand to one mercury atom, while the other ligand bridges two mercury atoms, demonstrating a mixed chelating and bridging function. mdpi.comnih.gov This results in an eight-membered ring structure. nih.gov

The table below summarizes the primary ligand binding modes observed for thiocarbamates and related dithiocarbamates.

Binding ModeCoordinating Atom(s)DescriptionExample Compound Class
Monodentate SLigand binds through the sulfur atom only.Organotin(IV) dithiocarbamates researchgate.net, Mercury(II) thiocarbamates mdpi.com
Bidentate (Chelating) S, SBoth sulfur atoms of a dithiocarbamate ligand bind to the same metal ion, forming a chelate ring.Nickel(II) dithiocarbamates scispace.com, Iron(III) dithiocarbamates researchgate.net
Bridging S, SThe dithiocarbamate ligand links two different metal centers.Mercury(II) dithiocarbamates mdpi.comnih.gov

Complex Formation with Transition Metals (e.g., Fe, Ni, Sn, Hg)

This compound and its analogues react with various transition metals to form coordination complexes. The geometry and stability of these complexes are dictated by the metal's oxidation state, coordination number, and the ligand's binding mode. pjoes.com

Iron (Fe) Fe(II) and Fe(III) complexes with the analogous N-ethyl-N-phenyldithiocarbamate ligand have been synthesized and studied. researchgate.net In the Fe(III) complex, Tris(N-ethyl-N-phenyldithiocarbamato)iron(III), the three dithiocarbamate ligands coordinate to the iron center. Dithiocarbamates are known to form stable complexes with iron, and the resulting compounds can be precursors for iron sulfide materials upon thermal decomposition. researchgate.net

Nickel (Ni) Nickel(II) readily forms square planar complexes with dithiocarbamate ligands. scispace.com The complex bis(N-ethyl-N-phenyldithiocarbamato)nickel(II) has been synthesized and its structure confirmed by single-crystal X-ray analysis. scispace.com The analysis shows the nickel atom in a distorted square planar geometry, with the two dithiocarbamate ligands acting in a bidentate fashion through their sulfur atoms. scispace.com The resulting NiS₄ chromophore is diamagnetic. researchgate.net Adducts of these nickel complexes can be formed with Lewis bases, leading to compounds with higher coordination numbers. nih.gov

Table of Structural Data for bis(N-ethyl-N-phenyldithiocarbamato)nickel(II) scispace.com

Parameter Value
Coordination Geometry Distorted Square Planar
Bond Lengths (Å)
Ni-S1 2.206
Ni-S2 2.213
Ni-S3 2.204
Ni-S4 2.216
**Bond Angles (°) **
S1-Ni-S2 79.4
S3-Ni-S4 79.4

Tin (Sn) Organotin(IV) complexes derived from N-ethyl-N-phenyldithiocarbamate have been extensively studied. researchgate.netpjoes.com Depending on the number of organic substituents on the tin atom, different coordination geometries are observed. nih.gov For diorganotin(IV) complexes like Me₂SnL₂ and Bu₂SnL₂ (where L is N-ethyl-N-phenyldithiocarbamate), the crystal structure reveals a monomeric complex with a distorted trigonal bipyramidal geometry around the five-coordinate tin atom. researchgate.netmdpi.com This geometry is achieved through a unique mixed-coordination mode: one dithiocarbamate ligand is bidentate (chelating), while the second is monodentate, binding through only one sulfur atom. researchgate.netmdpi.com

Table of Selected Structural Data for Diorganotin(IV) N-ethyl-N-phenyldithiocarbamate Complexes mdpi.com

Complex Coordination Geometry Sn-S Bond Distances (Å) S-Sn-S Bite Angle (°)
[Me₂SnL₂] Distorted Trigonal Bipyramidal 2.5193 (bidentate), 2.9135 (bidentate), 2.4849 (monodentate) 65.50

| [Bu₂SnL₂] | Distorted Trigonal Bipyramidal | 2.5271 (bidentate), 2.9902 (bidentate), 2.4938 (monodentate) | 64.31 |

Mercury (Hg) The coordination chemistry of mercury with thiocarbamates and dithiocarbamates shows significant structural diversity. The thiocarbamate ligand O-propyl-N-phenylthiocarbamate reacts with mercury(II) iodide to form a 1D coordination polymer where the ligand is monodentate, binding through sulfur. mdpi.com In contrast, N-alkyl-N-phenyldithiocarbamates form dimeric mercury(II) complexes. mdpi.comnih.gov The crystal structure of the mercury complex with N-methyl-N-phenyldithiocarbamate, [Hg₂(S₂CN(CH₃)(C₆H₅))₄], reveals a dinuclear structure where each mercury atom has a distorted tetrahedral coordination sphere. mdpi.comnih.gov This is achieved by one dithiocarbamate ligand chelating to a mercury atom while a second ligand bridges two mercury atoms. mdpi.comnih.gov This bridging and chelating behavior results in a centrosymmetric dimeric structure containing an eight-membered ring. nih.govresearchgate.net

Table of Mercury-Sulfur Bond Distances in Selected Complexes

Complex Binding Mode Hg-S Bond Distances (Å) Source
[{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n Monodentate 2.5438 mdpi.com

| [(C₆H₅)(CH₃)NCS₂]₄Hg₂ | Chelating & Bridging | 2.4114, 2.4810, 2.6956, 2.7327 | mdpi.com |

Mechanistic Investigations and Reaction Dynamics

Kinetic Studies of S-ethyl Phenylthiocarbamate Reactions

Kinetic studies reveal that the reactions of this compound and related compounds are sensitive to the nature of the reactants and the reaction conditions.

The aminolysis reactions of phenyl N-benzyl thiocarbamate with benzylamines in acetonitrile (B52724) are found to be first order with respect to both the amine and the substrate. researchgate.net When the amine is in excess, pseudo-first-order rate coefficients can be determined, and plots of these coefficients against the free amine concentration are linear. researchgate.net This adherence to a clean second-order rate law is a common feature in the aminolysis of related aryl N,N-dimethyl thiocarbamates. koreascience.kr

For instance, in the reaction of Z-phenyl N,N-dimethyl thiocarbamates with X-benzylamines in acetonitrile at 40.0°C, the reaction follows the rate equations: rate = k_obs [ADTC] k_obs = k_2 [BA] where [ADTC] and [BA] are the concentrations of the aryl N,N-dimethyl thiocarbamate and benzylamine (B48309), respectively. koreascience.kr The second-order rate constants, k_2, are obtained from the slope of the plot of k_obs versus [BA]. koreascience.kr

The following interactive table presents the second-order rate constants for the reaction of Z-Aryl N,N-Dimethyl Thiocarbamates with X-Benzylamines in Acetonitrile at 40.0 °C.

Data sourced from a study on the kinetics of aryl N,N-dimethyl thiocarbamates. koreascience.kr

Substituents on both the phenyl ring of the thiocarbamate and the nucleophile have a significant impact on reaction rates. For electrophilic aromatic substitution reactions, activating groups increase the reaction rate, while deactivating groups decrease it. libretexts.org In nucleophilic substitution reactions, electron-withdrawing substituents on the phenyl ring generally enhance the reaction rate. researchgate.net This is because they stabilize the developing negative charge in the transition state. Conversely, electron-donating groups tend to decrease the rate. researchgate.net

Steric effects also play a crucial role. For example, the rate of reduction of p-chlorophenyl disulfide is dramatically enhanced by the electron-withdrawing chloro group, while the reaction is sensitive to steric hindrance. researchgate.net Similarly, in the oxidative nucleophilic substitution of hydrogen in nitroarenes, the rate of addition of carbanions is influenced by both electronic and steric effects of substituents. lookchemmall.com The steric bulk of substituents can also determine the supramolecular association in the solid state, as seen in homoleptic Hg(S2CNR2)2 compounds. mdpi.com

Transition State Analysis

The structure of the transition state is a key determinant of the reaction mechanism. For this compound and related compounds, both concerted and stepwise mechanisms have been considered.

A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously through a single transition state. youtube.comnumberanalytics.com Many reactions involving thiocarbamates are proposed to proceed through concerted mechanisms. researchgate.netacs.org The signs of the cross-interaction constant (ρXZ) in aminolysis reactions are consistent with a concerted mechanism. researchgate.net For example, the thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates is an intramolecular process that occurs through a four-membered cyclic transition state in a concerted fashion. researchgate.net

The formation of hydrogen bonds in the transition state can significantly stabilize it and influence the reaction pathway. rsc.orgnih.govmdpi.com In the aminolysis of phenyl N-benzyl thiocarbamate with benzylamines, a hydrogen-bonded, four-centered-type transition state is suggested. researchgate.net This is supported by the observed normal kinetic isotope effects. researchgate.netacs.org For the reaction of phenyl isothiocyanate with alcohols, it is proposed that one alcohol molecule forms a hydrogen bond with the nitrogen, while a second alcohol molecule is involved in the nucleophilic attack, leading to a six-membered ring transition state. nih.gov The presence of intramolecular hydrogen bonds, such as the –SH---O=C bond, has been confirmed by crystallographic and spectroscopic data in related systems. nih.gov

The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are also consistent with such cyclic transition state structures. researchgate.netacs.org

Isotope Effect Studies for Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and formation in the rate-determining step. researchgate.netwikipedia.orgresearchgate.netepfl.ch

In the aminolysis of aryl N-benzyl thiocarbamates with deuterated benzylamine nucleophiles, normal kinetic isotope effects (kH/kD = 1.3-1.5) are observed. researchgate.netacs.org This suggests that the N-H bond is being stretched in the transition state, which is consistent with the proposed hydrogen-bonded, four-centered transition state. researchgate.netacs.org The use of isotopically labeled substrates can help to distinguish between different kinetic mechanisms and identify rate-limiting steps. squarespace.com Both primary and secondary KIEs can be used to probe the structure of the transition state. diva-portal.org

The following interactive table displays the secondary kinetic isotope effects for the reactions of Z-Aryl N,N-Dimethyl Thiocarbamates with X-Benzylamines in Acetonitrile at 40.0 °C.

Data sourced from a study on the secondary kinetic isotope effects in the aminolysis of aryl N,N-dimethyl thiocarbamates. koreascience.kr

Factors Governing Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are governed by a combination of electronic and steric factors. These elements, originating from the substituents on both the aryl and alkyl portions of the molecule, dictate the distribution of electron density and the spatial accessibility of reactive centers, thereby influencing reaction pathways and outcomes.

Electronic Effects of Aryl and Alkyl Substituents

The electronic nature of substituents on the phenyl ring and, to a lesser extent, the S-alkyl group, plays a critical role in modulating the reactivity of this compound. These effects are primarily transmitted through inductive and resonance phenomena, altering the electron density at the carbonyl carbon, the nitrogen atom, and the sulfur atom.

Substituents on the aromatic ring are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org EDGs, such as alkoxy (–OR) and alkyl (–R) groups, increase the electron density of the aromatic ring through resonance and hyperconjugation, respectively. libretexts.orgmasterorganicchemistry.com This increased electron density can enhance the nucleophilicity of the molecule and stabilize positively charged intermediates that may form during a reaction. Conversely, EWGs, like nitro (–NO₂) and cyano (–CN) groups, pull electron density away from the ring, making the molecule more electrophilic and less reactive towards electrophilic attack. libretexts.orgmasterorganicchemistry.com

In reactions involving the thiocarbamate moiety, these substituent effects are significant. For instance, in reactions analogous to the Newman-Kwart rearrangement where O-aryl thiocarbamates rearrange to S-aryl thiocarbamates, the electronic nature of aryl substituents has a profound impact. Studies on these related compounds show that EDGs on the phenyl ring can lower the energy barrier for rearrangement, while EWGs increase it. acs.org Similarly, in hydrolytic processes, the susceptibility of the carbonyl carbon to nucleophilic attack is influenced by the substituents. An EWG on the phenyl ring would render the carbonyl carbon more electron-deficient and thus more susceptible to attack by a nucleophile. Kinetic studies on related aryl carbamates have shown a strong correlation between the electronic properties of substituents and the rate of hydrolysis. researchgate.net

The electronic effect of the S-alkyl group (in this case, ethyl) is less pronounced than that of the aryl substituents but is still a factor. Alkyl groups are generally considered weak electron donors through induction. Changing the alkyl group can subtly alter the stability of the thiocarbamate and the leaving group potential of the S-alkyl portion in certain reactions.

The following table summarizes the expected electronic effects of various substituents on the reactivity of the phenylthiocarbamate core.

Substituent (on Phenyl Ring)ClassificationExpected Effect on Carbonyl ElectrophilicityPredicted Impact on Rate of Nucleophilic Attack
–NO₂Strong Electron-WithdrawingIncreasesAccelerates
–CNStrong Electron-WithdrawingIncreasesAccelerates
–ClWeak Electron-WithdrawingSlightly IncreasesSlightly Accelerates
–HNeutral (Reference)BaselineBaseline
–CH₃Weak Electron-DonatingSlightly DecreasesSlightly Decelerates
–OCH₃Strong Electron-DonatingDecreasesDecelerates

This table illustrates general trends based on established principles of physical organic chemistry. libretexts.orgmasterorganicchemistry.com

Steric Hindrance and Its Impact on Reaction Outcomes

Steric hindrance refers to the spatial congestion around a reactive site caused by the size of atoms or groups of atoms. This physical blocking can impede the approach of a reactant, slowing down a reaction or preventing it from occurring altogether. libretexts.org In this compound, steric bulk can arise from substituents on the phenyl ring, particularly at the ortho positions, or from the S-alkyl group itself.

The impact of steric hindrance is crucial in determining reaction outcomes. For a nucleophile to attack the carbonyl carbon, it must approach from a specific trajectory. Bulky substituents near the carbonyl group can block this path, leading to a significant decrease in the reaction rate. For example, introducing large alkyl groups at the ortho positions of the phenyl ring would create a crowded environment around the thiocarbamate functional group. Research on related dithiocarbamate (B8719985) complexes has shown that significant steric hindrance can even alter the coordination mode of the ligand with a metal center. researchgate.net

Similarly, increasing the size of the S-alkyl group from ethyl to more branched groups like isopropyl or tert-butyl would increase the steric bulk around the sulfur atom and the adjacent carbonyl group. This can hinder reactions that involve nucleophilic attack at the carbonyl carbon or reactions proceeding through transition states where the size of the S-alkyl group is critical. nih.gov In some cases, extreme steric hindrance can force a reaction to proceed through an alternative, less sterically demanding pathway, thus changing the selectivity of the reaction. For some dienes, for instance, extreme steric hindrance makes the required s-cis conformation highly strained, preventing them from readily participating in Diels-Alder reactions. libretexts.org

The table below outlines the potential impact of increasing steric bulk on the reactivity of this compound.

Location of SubstituentExample of Steric GroupPotential Impact on Reaction Rate at Carbonyl CenterRationale
Phenyl Ring (ortho)–CH(CH₃)₂ (Isopropyl)Significant DecreaseHinders nucleophilic approach to the adjacent carbonyl carbon.
Phenyl Ring (ortho)–C(CH₃)₃ (tert-Butyl)Very Significant DecreaseCreates a highly congested environment around the reactive site.
S-Alkyl GroupIsopropyl instead of EthylModerate DecreaseIncreases steric shielding of the carbonyl group and sulfur atom. nih.gov
S-Alkyl Grouptert-Butyl instead of EthylSignificant DecreaseSubstantially blocks access to the carbonyl carbon due to its large size.

This table provides a qualitative prediction of the effects of steric hindrance based on general principles observed in various chemical reactions. libretexts.orgresearchgate.netnih.gov

Theoretical and Computational Chemistry Studies of S Ethyl Phenylthiocarbamate Systems

Electronic Structure and Bonding Analysis

The electronic structure and bonding of S-ethyl phenylthiocarbamate and related systems have been elucidated through various computational methods, providing insights into their stability, reactivity, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to study thiocarbamate systems. These calculations are instrumental in optimizing molecular geometries and understanding electronic properties. researchgate.net For instance, DFT studies on related dithiocarbamate (B8719985) complexes have been used to compare structural parameters with those obtained from X-ray crystallography, showing good correlation. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results that align with experimental data. nih.gov

In the context of this compound and its analogs, DFT calculations help in understanding the planarity of the central CNOS residue and the relative orientations of the phenyl and ethyl groups. researchgate.net These theoretical analyses can also predict the stability of different conformations. For example, in a related compound, (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, theoretical analysis indicated that the preference for the E-conformation is comparable to the crystal packing stabilization energy. researchgate.net

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov

In thiocarbamate derivatives, the HOMO and LUMO distributions reveal potential sites for electronic transitions. rsc.org For instance, in related systems, the HOMO is often localized on the donor part of the molecule, while the LUMO is on the acceptor part, indicating a charge transfer character upon excitation. rsc.org The energies of HOMO and LUMO are key to understanding a molecule's ability to donate or accept electrons. ossila.comresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Energies

Parameter Energy (eV)
EHOMO -0.26751
ELUMO -0.18094
ΔEHOMO-LUMO -0.08657

Note: Data is for a related hydrazinecarbodithioate compound and serves as an illustrative example of typical values obtained from DFT calculations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue), with intermediate potentials often shown in green. researchgate.netlibretexts.org

For molecules containing heteroatoms like sulfur, oxygen, and nitrogen, as in this compound, the MEP map helps identify the most likely sites for intermolecular interactions. tandfonline.com The negative potential regions, usually around the sulfur and oxygen atoms, are susceptible to electrophilic attack, while the positive regions, often around hydrogen atoms, are prone to nucleophilic attack. uni-muenchen.deresearchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. mdpi.com These simulations can reveal stable conformations and the transitions between them, which are essential for understanding a molecule's properties and interactions. mdpi.comarxiv.org

Conformational analysis of related thiocarbamate structures, often supported by spectroscopic techniques like IR and computational methods, has identified the presence of multiple conformers in solution. nih.gov For example, studies on 4'-substituted-2-ethylthio-phenylacetates revealed the existence of three stable gauche conformers. nih.gov The relative stability of these conformers is influenced by intramolecular interactions and the surrounding solvent. nih.gov The conformation of the terminal ethyl group and the dihedral angles between the phenyl ring and the thiocarbamate core are key structural features. researchgate.net In the solid state, the observed conformation is often dictated by crystal packing forces. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound and its analogs arrange themselves in the solid state is governed by a variety of intermolecular interactions, leading to the formation of supramolecular assemblies.

Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in the crystal packing of thiocarbamates. iucr.org A common feature in the structures of related alkoxycarbothioamides is the formation of an eight-membered thioamide synthon, {···HNCS}₂, through N-H···S hydrogen bonds between two molecules, resulting in a dimeric aggregate. researchgate.netiucr.org These networks can be quite extensive and are crucial for the stability of the crystal lattice. nih.gov The presence of N-H and C=S groups in this compound makes it a prime candidate for forming such hydrogen-bonded networks. The analysis of these networks is often aided by graph-based algorithms to understand their complexity and role in protein dynamics and crystal engineering. nih.govmdpi.com

π-Stacking Interactions

In the study of molecular systems containing aromatic moieties, π-stacking interactions represent a crucial class of non-covalent forces that dictate supramolecular assembly, crystal packing, and interactions with biological targets. encyclopedia.pubencyclopedia.pub For this compound, the presence of the phenyl group is central to its potential to engage in such interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron systems of aromatic rings. nih.govresearchgate.net

Computational studies on analogous phenyl-containing structures reveal two primary geometries for π-stacking: the parallel-displaced and the T-shaped (or edge-to-face) configurations. encyclopedia.pubnih.gov In the parallel-displaced arrangement, the aromatic rings are stacked face-to-face but are offset from one another. The T-shaped geometry involves the edge of one aromatic ring pointing towards the face of another. The preference for one geometry over the other is governed by a delicate balance of quadrupole-quadrupole interactions and van der Waals forces. encyclopedia.pub

The electronic nature of the thiocarbamate moiety influences the electron density of the attached phenyl ring, which in turn modulates the strength and nature of the π-stacking. mdpi.com Theoretical calculations on similar systems, such as N-phenylthiourea derivatives, have been used to rationalize structure-activity relationships where π-stacking with biological receptors is critical. researchgate.net The substitution on the phenyl ring can further tune these interactions; electron-withdrawing groups can favor interactions with electron-rich π-systems, while electron-donating groups can hinder them due to repulsion. nih.gov Computational methods like Density Functional Theory (DFT) with dispersion corrections are essential for accurately modeling the energies and geometries of these weak interactions in this compound aggregates.

Spodium Bonding and Other Non-Covalent Interactions

While classical spodium bonding specifically refers to the net attractive interaction between a Group 12 element (Zn, Cd, Hg) and an electron-rich species, the principles of σ-hole and π-hole interactions extend to other elements. mdpi.comresearchgate.netsci-hub.se In the context of this compound, which lacks a Group 12 metal, the sulfur atom itself can participate in analogous, highly directional non-covalent interactions, most notably chalcogen bonding. uantwerpen.be A chalcogen bond is formed when an electrophilic region (a σ-hole) on the covalently bonded sulfur atom interacts with a nucleophile.

Computational chemistry provides powerful tools to identify and characterize these interactions.

Molecular Electrostatic Potential (MEP) Surfaces: These are calculated to visualize the electron density distribution on the molecular surface. A positive potential (a σ-hole) is often found on the sulfur atom along the extension of one of its covalent bonds, indicating a site for electrophilic interaction. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) and a bond path between the interacting atoms (e.g., S···O or S···N), providing definitive evidence of a non-covalent interaction. researchgate.netmdpi.com

Non-Covalent Interaction (NCI) Plots: These plots are based on the reduced density gradient and help visualize weak interactions in real space, distinguishing between attractive van der Waals forces, repulsive steric clashes, and stronger interactions like hydrogen or chalcogen bonds. researchgate.net

Influence of Steric Bulk on Aggregation Patterns

The aggregation of molecules in the solid state is a direct consequence of the balance between stabilizing non-covalent interactions and destabilizing steric repulsions. dntb.gov.ua Computational studies on related dithiocarbamate systems have demonstrated a clear correlation between the steric bulk of substituents and the dimensionality of the resulting supramolecular architecture. researchgate.netmdpi.com

For instance, a comparative computational and crystallographic study on a series of mercury(II) bis(N,N-dialkyldithiocarbamate) compounds showed that small alkyl groups like ethyl allow for the close approach of molecules, facilitating the formation of higher-dimensional aggregates such as dimers through intermolecular interactions. researchgate.netmdpi.com In contrast, as the size of the substituent increases to isobutyl and further to cyclohexyl, significant steric hindrance prevents these close contacts. researchgate.netmdpi.com This increased steric demand forces the molecules into lower-dimensional motifs or, in the case of very bulky groups, can preclude significant intermolecular aggregation altogether, resulting in discrete monomeric units in the crystal lattice. researchgate.netdntb.gov.ua

Applying these principles to this compound, the ethyl and phenyl groups play distinct steric roles. The relatively small ethyl group offers minimal steric hindrance. The larger phenyl group, however, has a more significant steric footprint that will strongly influence how molecules can approach one another, likely favoring specific orientations to minimize steric clash while maximizing favorable π-stacking and hydrogen bonding interactions. scribd.com

Computational Approaches to Spectroscopic Data Interpretation

Computational vibrational spectroscopy has become an indispensable tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. chimia.chrsc.org For this compound, theoretical calculations can provide a detailed understanding of its vibrational modes. The standard approach involves using Density Functional Theory (DFT), often with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p), to perform a geometry optimization followed by a frequency calculation. nih.gov

The output of these calculations is a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. However, the harmonic approximation tends to overestimate vibrational frequencies. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match experimental data. nih.gov More advanced methods can account for anharmonicity, providing even more accurate predictions, which is particularly important for modes involving hydrogen bonding. rsc.org

These simulations are crucial for assigning complex spectral regions where multiple vibrational modes overlap. By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to specific internal coordinates (bond stretches, angle bends, torsions), providing a definitive link between a spectral peak and a molecular motion. nih.gov

Vibrational ModeFunctional GroupTypical Experimental Wavenumber (cm⁻¹)Hypothetical Scaled DFT Calculated Wavenumber (cm⁻¹)
N-H StretchAmide (N-H)3400 - 32003350
Aromatic C-H StretchPhenyl Ring3100 - 30003065
Aliphatic C-H StretchEthyl Group (CH₂, CH₃)2980 - 28502950
C=O Stretch (Amide I)Thioamide (C=O)1700 - 16501680
C-N Stretch / N-H BendThioamide (C-N/N-H)1570 - 15151545
Aromatic C=C StretchPhenyl Ring1600 - 14501590, 1485
C-S StretchThiocarbamate (C-S)750 - 600680

Table 1: A representative table of key vibrational modes for this compound, comparing typical experimental frequency ranges with plausible results from a scaled DFT calculation.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful method for structure verification and assignment of complex spectra. mdpi.com For this compound, computational methods can predict both ¹H and ¹³C chemical shifts with a high degree of accuracy. The most common and reliable method involves DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com

The computational workflow includes:

Optimization of the molecular geometry, often using a reliable functional like B3LYP-D3, including a solvent model (e.g., Polarizable Continuum Model, PCM) to mimic experimental conditions. mdpi.com

A subsequent single-point GIAO calculation on the optimized geometry to compute the isotropic magnetic shielding tensors. Different functionals, such as WP04 for protons or ωB97X-D for carbons, may be used at this step for optimal accuracy. mdpi.com

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Machine learning (ML) models have also emerged as a rapid alternative for predicting chemical shifts, trained on vast databases of experimental data. researchgate.net These models can provide near-instantaneous predictions from a chemical structure. researchgate.netcaspre.ca

Atom Position (this compound)NucleusPlausible Predicted Chemical Shift (δ, ppm)Rationale
Phenyl-H (ortho, meta, para)¹H7.2 - 7.6Deshielded by the aromatic ring current.
N-H¹H~8.5Deshielded proton attached to electronegative nitrogen.
S-CH₂-¹H~2.9Methylene group adjacent to electron-withdrawing sulfur.
-CH₃¹H~1.3Standard alkyl proton chemical shift.
C=O¹³C~165Typical carbonyl carbon in a thioamide/thiocarbamate environment.
Phenyl-C (ipso)¹³C~138Aromatic carbon attached to the nitrogen atom.
Phenyl-C (ortho, meta, para)¹³C120 - 130Standard range for carbons in a substituted benzene (B151609) ring.
S-CH₂-¹³C~30Aliphatic carbon attached to sulfur.
-CH₃¹³C~15Standard terminal methyl carbon.

Table 2: A table of plausible predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models and known chemical shift principles.

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the detailed exploration of potential energy surfaces (PES). frontiersin.orgrsc.org For this compound, theoretical modeling can be used to study various reactions, such as its synthesis, hydrolysis, or aminolysis, providing a molecular-level picture of the entire process. acs.org

The primary goal is to map the energetic landscape that connects reactants to products. This involves several key computational steps:

Locating Stationary Points: Geometries of reactants, products, and any potential intermediates are optimized to find their minimum energy structures on the PES.

Identifying Transition States (TS): The transition state represents the highest energy point along the minimum energy pathway of a reaction. Sophisticated algorithms are used to locate this first-order saddle point on the PES. The structure of the TS provides critical information about the geometry of the activated complex.

Calculating Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) path is calculated starting from the TS geometry. This traces the lowest energy path down to the reactants on one side and the products on the other, confirming that the TS correctly connects the desired species. smu.edu

Applications in Advanced Organic Synthesis and Materials Science

S-ethyl Phenylthiocarbamate as Catalysts and Reagents

While not extensively documented as a standalone catalyst, this compound and related thiocarbamate structures serve as crucial ligands that can modulate the catalytic activity of metal centers. Their role as reagents in organic synthesis is more established, where they act as precursors and reactive intermediates in a range of chemical reactions.

N-aryl-O-alkyl thiocarbamates, close structural relatives of this compound, are known to act as effective ligands in coordination chemistry. nih.govmdpi.com The soft thione sulfur atom readily coordinates to various transition metals, including copper(I), silver(I), mercury(II), ruthenium(II), and rhodium(III). nih.govmdpi.com This coordination is typically through the sulfur atom, forming stable metal complexes. mdpi.com For instance, O-propyl-N-phenylthiocarbamate has been shown to coordinate to mercury(II) iodide, forming a polymeric structure where the thiocarbamate is bound to the mercury center through its sulfur atom. nih.gov

It is well-established that the coordination of a ligand to a metal ion can significantly alter the reactivity of both the ligand and the metal. In the context of this compound, coordination to a metal center would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the metal-sulfur bond could be targeted in various chemical transformations, potentially leading to novel catalytic cycles. The formation of such metal complexes can be a key step in catalytic processes where the thiocarbamate ligand directs the stereochemical outcome or enhances the reaction rate.

Synthesis of Complex Organic Architectures

The unique structural and electronic properties of this compound make it a valuable tool for the synthesis of intricate organic molecules. It can participate in radical reactions, serve as a precursor for heterocyclic systems, and be a starting point for the generation of other valuable thiocarbamate derivatives.

Radical cyclization reactions are powerful methods for the construction of cyclic compounds, offering mild reaction conditions and high functional group tolerance. wikipedia.org Thiyl radicals, which can be generated from various sulfur-containing compounds, are known to participate in such cyclizations. nih.gov While direct examples involving this compound are not prevalent in the literature, the fundamental principles of radical chemistry suggest its potential utility in this area. The sulfur atom in this compound could, under appropriate conditions, be involved in the generation of radical species that subsequently undergo intramolecular cyclization onto a suitably positioned unsaturated bond. The efficiency and regioselectivity of such cyclizations would be influenced by the nature of the substituents on the phenyl ring and the ethyl group.

Reaction Type Key Intermediates Potential Products
Group Transfer Radical CyclizationThiyl RadicalsHeterocyclic or Carbocyclic compounds

Lactams, particularly β-lactams, are crucial structural motifs in a wide range of biologically active compounds, including antibiotics. nih.gov The synthesis of these strained ring systems often requires specialized synthetic methods. One of the most prominent methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov While there is no direct evidence of this compound being a standard precursor in mainstream lactam synthesis, its structural elements could potentially be incorporated into novel synthetic strategies. For instance, derivatives of this compound could be envisioned as precursors to ketenes or imines under specific reaction conditions, thereby enabling their entry into lactam-forming reaction cascades.

This compound can serve as a versatile starting material for the synthesis of a variety of other thiocarbamate derivatives. The reactivity of the thiocarbamate functional group allows for modifications at the sulfur, nitrogen, and carbonyl carbon atoms. For example, base-catalyzed reactions of S-phenylthiocarbamates with amines can lead to the formation of substituted ureas. researchgate.net This suggests that this compound could undergo similar transformations, providing access to a diverse range of carbamoyl (B1232498) compounds.

Furthermore, the ethylthio group can be a target for chemical modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones, which exhibit altered reactivity. N,N-dialkyl-S-thiocarbamates are known to be oxidized by peracids to their sulfoxide (B87167) or sulfone derivatives, which are potent carbamoylating agents. acs.org

Starting Material Reagent Product Class
This compoundAmines/Ammonia (B1221849) (base-catalyzed)Substituted Ureas
This compoundOxidizing agents (e.g., peracids)This compound-S-oxide, this compound-S,S-dioxide

Chemoselective Ligation Strategies

One of the most significant applications of phenylthiocarbamates is in the field of chemoselective ligation, particularly for the synthesis of peptides and other biomolecules. acs.orgnih.gov This strategy relies on the chemoselective reaction between a phenylthiocarbamate and a thiol, typically the side chain of a cysteine residue in a peptide, to form a stable thiocarbamate linkage. acs.orgacs.org

The process is essentially a thiol-thioester exchange that proceeds efficiently in aqueous solution at neutral pH. acs.orgacs.org This mild and highly specific reaction allows for the coupling of unprotected peptide fragments, making it a valuable tool in protein engineering and the synthesis of complex peptide-based macromolecules. nih.gov The resulting thiocarbamate bond is considered a bioisostere of the native peptide bond. nih.govacs.org Unlike thioester linkages, the thiocarbamate bond formed through this ligation does not undergo S,N-acyl shift, resulting in a stable product. nih.govacs.org The phenylthiocarbonyl group can be readily introduced into peptides on either the alpha or epsilon amino groups using standard solid-phase peptide synthesis methodologies. nih.gov

This ligation strategy has been successfully employed in the synthesis of various complex structures, including cyclic peptides and di- or tetravalent multiple antigenic peptides (MAPs). nih.gov The high efficiency and chemoselectivity of thiocarbamate ligation make it a powerful and complementary method to other ligation techniques such as thioether, thioester, or disulfide ligations. nih.gov

Reactant 1 Reactant 2 Linkage Formed Key Features
Phenylthiocarbamate-functionalized moleculeThiol-containing molecule (e.g., Cysteine peptide)Thiocarbamate bondChemoselective, proceeds at neutral pH, stable product

Peptide Ligation Chemistry

This compound is part of the broader class of S-phenylthiocarbamates which are key reagents in a chemoselective reaction known as thiocarbamate ligation. This methodology provides a powerful alternative to more traditional peptide ligation techniques, such as native chemical ligation (NCL), for covalently linking unprotected peptide fragments.

The core of this strategy is the reaction between a peptide modified with a phenylthiocarbamate group at an amino terminus (α- or ε-amino group) and a second peptide bearing a cysteine residue. The process involves a thiol-thioester exchange that occurs efficiently in aqueous solutions at neutral pH. The thiol side chain of the cysteine residue nucleophilically attacks the carbonyl carbon of the phenylthiocarbamate, displacing the thiophenol leaving group and forming a stable thiocarbamate bond between the two peptide fragments.

Key features of thiocarbamate ligation include:

Chemoselectivity: The reaction specifically occurs between the cysteine thiol and the phenylthiocarbamate group, even in the presence of other nucleophilic functional groups found in unprotected peptides.

Reaction Conditions: The ligation proceeds smoothly under mild, biocompatible conditions, typically in aqueous buffers at neutral pH.

Linkage Stability: The resulting thiocarbamate bond is notably stable across a wide pH range, in contrast to thioester linkages which can be susceptible to hydrolysis.

This method has been successfully applied to link two peptide chains via their N-termini and for the synthesis of complex architectures like cyclic peptides and di- or tetravalent multiple antigenic peptides (MAPs). The phenylthiocarbonyl group required for this ligation can be readily introduced into peptides using standard solid-phase peptide synthesis (SPPS) methods with phenylthiochloroformate.

Table 1: Comparison of Ligation Chemistries
FeatureThiocarbamate LigationNative Chemical Ligation (NCL)
Reactant 1 Peptide with N-terminal PhenylthiocarbamatePeptide with C-terminal Thioester
Reactant 2 Peptide with N-terminal CysteinePeptide with N-terminal Cysteine
Resulting Bond Thiocarbamate (-NH-CO-S-)Native Amide (-NH-CO-)
Bond Stability High; stable in a wide pH range (2-7.5)Native peptide bond stability
Byproduct ThiophenolThiol catalyst

Bioconjugation Methodologies

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein, peptide, or nucleic acid. The principles of thiocarbamate ligation extend directly to broader bioconjugation applications. The phenylthiocarbamate moiety serves as an effective chemical handle for coupling peptides to other molecules or surfaces that have been functionalized with a thiol group.

The reaction's efficiency in aqueous media and its high chemoselectivity make it suitable for modifying complex biological molecules without the need for extensive protecting group strategies. For instance, a protein containing a unique, accessible cysteine residue can be selectively modified with a peptide or small molecule that bears a phenylthiocarbamate group.

Unlike S-phenylthiocarbamates, which are highly reactive towards alkylthiols, related compounds such as S-ethyl dipropylcarbamothioate show significant resistance to hydrolysis and transthiocarbamoylation in the presence of biological thiols like glutathione. This differential reactivity highlights the tunability of the thiocarbamate group for specific applications. The high reactivity of the S-phenyl group makes it ideal for deliberate ligation reactions, while less reactive S-alkyl groups can provide greater stability when a non-reactive linkage is desired.

Functionalization and Derivatization Approaches

The utility of this compound and its analogs stems from the specific chemical properties of the thiocarbamate group, which can act as a stable yet reactive entity for constructing new chemical bonds.

Thioester Surrogate Properties

Phenylthiocarbamates can be considered functional surrogates for thioesters, particularly in the context of reactions with thiols. The development of thiocarbamate ligation was directly inspired by the pioneering work on thioester-based native chemical ligation. researchgate.net In both reactions, a thiol nucleophile attacks a carbonyl-sulfur bond, leading to a ligation product.

However, there are critical differences that make phenylthiocarbamates advantageous in certain scenarios:

Precursor Stability: Peptide thioacids, the precursors to peptide thioesters for NCL, can be sensitive to various nucleophiles and oxidants, making their synthesis via Fmoc-SPPS challenging. In contrast, N-phenylthiocarbonyl peptides are easily prepared and generally more stable. researchgate.net

Resulting Linkage: While NCL results in a native peptide bond after an S-to-N acyl shift, thiocarbamate ligation yields a stable thiocarbamate linkage. This bond is considered a bioisostere of the peptide bond, meaning it has a similar size and shape, which can be useful for creating peptide mimetics with modified properties. researchgate.net

No Acyl Shift: The product of thiocarbamate ligation, an alkylthiocarbamate, does not undergo the subsequent S-to-N acyl shift characteristic of NCL. This results in the permanent incorporation of the thiocarbamate structure at the ligation site. acs.org

These properties allow phenylthiocarbamates to function as effective thioester mimics for chemoselectively coupling molecular fragments, offering a complementary tool to traditional thioester-based methods.

Strategies for Carbon–Sulfur Bond Formation

The formation of the carbon-sulfur bond is central to the synthesis of this compound itself. The most direct and common strategy for creating this linkage is through the nucleophilic addition of a thiol to an isocyanate.

Specifically, this compound is synthesized by the reaction of ethanethiol (B150549) (ethyl mercaptan) with phenyl isocyanate . In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This process is often facilitated by a base catalyst.

The general mechanism can be described as:

Activation (optional but common): A basic catalyst, such as a tertiary amine, deprotonates the thiol to form a more nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the carbonyl carbon of the phenyl isocyanate.

Protonation: The resulting intermediate is protonated to yield the final S-alkyl phenylthiocarbamate product.

Environmental Transformation and Degradation Research of Thiocarbamate Compounds

Environmental Fate Pathways

The environmental persistence and transformation of S-ethyl phenylthiocarbamate are governed by a combination of biotic and abiotic processes. These pathways determine the compound's concentration, mobility, and potential for accumulation in various environmental compartments such as soil, water, and air.

Microbial activity is a primary driver for the degradation of many organic compounds in the environment, and thiocarbamates are no exception. ucanr.edu Soil microorganisms, in particular, play a significant role in the breakdown of thiocarbamate herbicides. ucanr.edu The degradation of these compounds is influenced by several factors, including soil type, moisture content, temperature, and pH. who.int

For thiocarbamates, microbial degradation often initiates with the hydrolysis of the ester or thioester linkage. inflibnet.ac.in In the case of this compound, this would involve the cleavage of the thiocarbamate bond, potentially yielding aniline (B41778) and S-ethyl thioformate, which would further degrade.

Research on the structurally similar herbicide EPTC (S-ethyl dipropylcarbamothioate) has shown that soil microorganisms, such as those from the genus Rhodococcus, are capable of degrading it. nih.gov The degradation of EPTC by Rhodococcus sp. strain NI86/21 involves an inducible cytochrome P-450 enzyme system. nih.gov This enzymatic system catalyzes the N-dealkylation of the thiocarbamate. nih.gov Another key degradation product identified in this process is EPTC-sulfoxide, indicating that S-oxidation is a significant biotic transformation pathway. nih.gov By analogy, it is plausible that this compound could be biotransformed by similar microbial enzymatic systems, leading to the formation of this compound sulfoxide (B87167).

Furthermore, studies on the herbicide molinate (B1677398) have identified a specific enzyme, molinate hydrolase, produced by Gulosibacter molinativorax ON4T, which catalyzes the breakdown of the thiocarbamate. ucp.ptplos.org While this enzyme is specific to molinate, its existence highlights the potential for specialized microbial enzymes to evolve for the degradation of thiocarbamate compounds.

The general pathways for microbial degradation of aromatic compounds often involve initial hydroxylation and subsequent ring cleavage. usda.govcambridge.orgmdpi.comhistorymedjournal.comunesp.brnih.gov Therefore, following the initial transformations of the thiocarbamate group, the resulting aniline moiety from this compound would likely undergo further microbial degradation.

Abiotic degradation processes, particularly photochemical reactions, can contribute to the transformation of thiocarbamates in the environment, especially in aquatic systems and on soil surfaces. who.intnih.gov

A study on the thermolysis and photolysis of N-phenyl-S-phenylthiocarbamate, a close structural analog of this compound, provides insight into potential abiotic degradation pathways. wiley.com The photolysis of N-phenyl-S-phenylthiocarbamate in acetone (B3395972) at room temperature resulted in several degradation products, including aniline, azobenzene, phenyl isothiocyanate, thiocarbanilide, and thiophenol. wiley.com The formation of these products is suggested to occur through homolytic cleavage at different sites within the molecule, leading to the formation of free radicals that then undergo further reactions. wiley.com

Given these findings, it is reasonable to hypothesize that this compound would undergo similar photochemical degradation, leading to the formation of aniline, phenyl isothiocyanate, and other related compounds through free-radical mechanisms. The process of photochemical reaction is initiated by the absorption of light, which can lead to the breaking of chemical bonds. who.int

Hydrolysis is another potential abiotic degradation pathway for thiocarbamates. However, some S-alkyl thiocarbamates, such as S-ethyl dipropylcarbamothioate, have been shown to be relatively resistant to hydrolysis. nih.gov The stability of the thiocarbamate bond can vary depending on the specific structure of the compound and the environmental conditions.

Sorption to soil and sediment particles can reduce the bioavailability of thiocarbamates for microbial degradation and their mobility in the environment. cambridge.orgmdpi.com The extent of sorption is influenced by the organic matter content of the soil, with higher organic matter leading to greater adsorption. cambridge.org The clay content of the soil can also play a role in the adsorption of thiocarbamates. cambridge.org The leaching of thiocarbamates in soil is generally inversely related to their adsorption, with more water-soluble compounds being more prone to leaching. who.intcambridge.org

Modeling and Prediction Systems for Environmental Behavior

Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. These models utilize the chemical structure and physicochemical properties of a compound to predict its behavior in the environment.

Biotransformation pathway prediction systems, such as the enviPath platform, are designed to predict the microbial degradation pathways of xenobiotic compounds. researchgate.net These models use a library of known biotransformation rules derived from experimental data to predict the likely metabolites of a given compound.

While there are no specific published predictions for this compound using such models, the principles of these systems can be applied. Based on the known biotransformation rules for related compounds, a prediction model would likely suggest initial transformation steps such as S-oxidation to form the corresponding sulfoxide and hydrolysis of the thiocarbamate linkage. Subsequent steps would likely involve the degradation of the resulting aromatic and aliphatic fragments.

Degradation Intermediates and Products in Environmental Systems

The identification of degradation intermediates and final products is essential for a complete understanding of the environmental fate of a chemical. Based on studies of analogous compounds, several potential degradation products of this compound can be proposed.

As discussed in the context of biotic degradation, S-oxidation is a likely initial transformation, leading to the formation of This compound sulfoxide . nih.gov Hydrolysis of the thiocarbamate bond would lead to the formation of aniline and an S-ethyl thioformate derivative.

Photochemical degradation, as suggested by studies on N-phenyl-S-phenylthiocarbamate, could produce a range of intermediates and products, including:

Aniline

Thiophenol

Phenyl isothiocyanate

Thiocarbanilide

Diphenyl sulfide (B99878) wiley.com

The table below summarizes the potential degradation products of this compound based on the degradation of structurally similar compounds.

Table 1: Potential Degradation Products of this compound

Degradation Pathway Potential Products Reference Compound(s)
Biotic (Microbial) This compound sulfoxide EPTC (S-ethyl dipropylcarbamothioate)
Aniline General aromatic amine degradation
Abiotic (Photochemical) Aniline N-phenyl-S-phenylthiocarbamate
Thiophenol N-phenyl-S-phenylthiocarbamate
Phenyl isothiocyanate N-phenyl-S-phenylthiocarbamate
Thiocarbanilide N-phenyl-S-phenylthiocarbamate

Table 2: List of Compounds Mentioned

Compound Name
This compound
EPTC (S-ethyl dipropylcarbamothioate)
Molinate
N-phenyl-S-phenylthiocarbamate
Aniline
S-ethyl thioformate
This compound sulfoxide
EPTC-sulfoxide
Thiophenol
Phenyl isothiocyanate
Thiocarbanilide
Diphenyl sulfide

Advanced Characterization Techniques in Thiocarbamate Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the chemical structure and properties of S-ethyl phenylthiocarbamate by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the phenyl group, the ethyl group, and the thiocarbamate linkage.

Key expected IR absorption bands for this compound include:

N-H Stretch: A moderate to strong band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the secondary amide of the thiocarbamate group.

C-H (Aromatic) Stretch: Absorption bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the phenyl ring.

C-H (Aliphatic) Stretch: Strong absorptions are predicted just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ range, arising from the C-H stretching vibrations of the ethyl group (CH₃ and CH₂).

C=O (Amide I) Stretch: A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹ for the carbonyl group of the S-thiocarbamate. This is a highly characteristic band.

N-H Bend (Amide II): A band in the region of 1510-1570 cm⁻¹ is expected due to the in-plane bending of the N-H bond coupled with C-N stretching.

C-N Stretch: A moderate absorption is anticipated in the 1200-1350 cm⁻¹ range.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range is characteristic of the C-S single bond.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
N-HStretch3200-3400
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2975
C=O (Amide I)Stretch1640-1680
N-H (Amide II)Bend1510-1570
C-NStretch1200-1350
C-SStretch600-800

This table is based on established infrared spectroscopy correlation charts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the ethyl group and the phenyl group, as well as the N-H proton.

Ethyl Group: The ethyl protons would appear as a triplet (for the CH₃ group) and a quartet (for the CH₂ group) due to spin-spin coupling. The CH₂ group, being attached to the electron-withdrawing sulfur atom, would be shifted downfield compared to the CH₃ group.

Phenyl Group: The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 7.6 ppm. The splitting pattern would depend on the substitution pattern, but for a monosubstituted ring, a complex multiplet is expected.

N-H Proton: A broad singlet is expected for the N-H proton, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The C=O carbon would appear significantly downfield, typically in the range of 160-170 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the 120-140 ppm range. The carbon attached to the nitrogen atom would be shifted relative to the others.

Ethyl Carbons: The CH₂ carbon, being attached to sulfur, would be more deshielded than the CH₃ carbon.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous structures. For comparison, experimental data for the closely related isomer, O-ethyl N-phenylcarbamothioate, is also provided. nih.gov

This compound (Predicted) O-ethyl N-phenylcarbamothioate (Experimental)
¹H NMR Predicted δ (ppm) ¹H NMR δ (ppm)
CH₃ (triplet)~1.3CH₃ (triplet)1.39
CH₂ (quartet)~2.9CH₂ (quartet)4.59
Phenyl-H (multiplet)7.2-7.6Phenyl-H (multiplet)7.2-7.6
N-H (broad singlet)7.5-8.5N-H (broad singlet)8.24
¹³C NMR Predicted δ (ppm) ¹³C NMR δ (ppm)
CH₃~15CH₃14.2
CH₂~25CH₂67.9
Phenyl-C120-140Phenyl-C124.3, 125.4, 129.0, 137.4
C=O~165C=S188.7

Predicted values for this compound are based on general NMR principles and data from similar compounds. Experimental data for O-ethyl N-phenylcarbamothioate is sourced from SpectraBase. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the phenyl ring and the thiocarbamate group, are expected to give rise to characteristic absorptions.

The phenyl ring typically exhibits two main absorption bands:

A strong absorption band around 200-210 nm, attributed to a π → π* transition.

A weaker, fine-structured band around 250-270 nm, also from a π → π* transition.

The carbonyl group of the thiocarbamate can undergo a weak n → π* transition at longer wavelengths, often above 270 nm. The presence of the sulfur atom and the nitrogen atom attached to the phenyl ring can cause a red shift (shift to longer wavelengths) of these absorptions.

Experimental UV-Vis data for the isomer O-ethyl N-phenylcarbamothioate shows a maximum absorption (λmax) at 242 nm. nih.gov It is expected that this compound would exhibit a similar UV-Vis absorption profile due to the similarity of its chromophoric system.

Compoundλmax (nm)Solvent
O-ethyl N-phenylcarbamothioate242Not specified

Data for O-ethyl N-phenylcarbamothioate sourced from SpectraBase. nih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁NOS), the expected molecular weight is approximately 181.06 g/mol .

Upon ionization in a mass spectrometer, the molecular ion would undergo fragmentation. A plausible fragmentation pattern for this compound would involve:

Loss of the ethyl group: Cleavage of the S-CH₂ bond could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion.

Loss of the thioethyl group: Cleavage of the C-S bond could result in the loss of a thioethyl radical (•SCH₂CH₃).

Cleavage of the phenyl group: Fragmentation of the phenyl ring or cleavage of the N-phenyl bond could also occur.

The mass spectrum of the related compound S-Ethyl N,N-diethylthiocarbamate shows characteristic fragmentation, which can provide insights into the behavior of the S-ethyl thioester moiety.

The following table outlines some of the expected key fragments for this compound.

Fragmentm/z (expected)
[M]⁺181
[M - CH₂CH₃]⁺152
[M - SCH₂CH₃]⁺120
[C₆H₅NHCO]⁺120
[C₆H₅NH]⁺92
[C₆H₅]⁺77

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for related compounds.

Diffraction Techniques for Structural Determination

Diffraction techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids.

Single-crystal X-ray diffraction allows for the precise determination of the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structure of its isomer, O-ethyl N-phenylcarbamothioate, has been determined. nih.gov Analysis of this isomer's crystal structure reveals key details about the conformation and packing of a closely related molecule. Such studies on analogous compounds can provide valuable insights into the likely solid-state structure of this compound, including the planarity of the carbamate (B1207046) group and potential hydrogen bonding interactions involving the N-H group.

The crystallographic data for O-ethyl N-phenylcarbamothioate provides a concrete example of the type of information obtained from this technique.

Crystallographic Data for O-ethyl N-phenylcarbamothioate
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.83 Å, b = 5.92 Å, c = 15.12 Å
β = 107.9°
Volume 921.1 ų
Z 4

Data for O-ethyl N-phenylcarbamothioate retrieved from the Crystallography Open Database. nih.gov

This detailed structural information is crucial for understanding the physical properties and biological activity of thiocarbamates.

Thermal Analysis Methodologies

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of chemical compounds. In the realm of thiocarbamate research, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental methodologies for elucidating decomposition pathways and thermal transitions.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com This method is particularly useful for determining the thermal stability and decomposition profile of compounds like this compound. The resulting data, a thermogram, plots mass loss against temperature, revealing the temperatures at which the compound degrades.

While specific TGA data for this compound is not extensively detailed in publicly available literature, the principles of TGA can be applied to understand its expected thermal behavior. The decomposition of thiocarbamates can be influenced by the nature of the substituents on the nitrogen and sulfur atoms. For instance, thermal studies on related dithiocarbamate (B8719985) complexes show that they undergo decomposition to form metal sulfides, indicating the cleavage of C-S and C-N bonds at elevated temperatures. nih.gov TGA can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of the final residue. nih.gov

Hypothetical TGA Data for a Thiocarbamate Compound

Temperature (°C)Mass Loss (%)Decomposition Stage
25-2000.5Initial moisture loss
200-35045.2Primary decomposition
350-50028.7Secondary decomposition
>50025.6Residual mass

This interactive table presents hypothetical data to illustrate the type of information obtained from a TGA experiment.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.govsgs-institut-fresenius.de DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions. sgs-institut-fresenius.de

Illustrative DSC Data for a Thiocarbamate Compound

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting85.288.5120.4
Crystallization60.155.8-110.2
Glass Transition25.3--

This interactive table provides an example of the quantitative data that can be extracted from a DSC analysis.

Electrochemical Characterization Approaches

Electrochemical techniques can provide valuable insights into the redox properties of this compound. Methods such as cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule. This information is crucial for understanding its electronic structure and its potential involvement in electron transfer reactions.

While specific electrochemical studies on this compound are not prominent in the literature, research on related carbamates and thiocarbamates has utilized these techniques. For example, electrochemical biosensors have been developed for the detection of ethyl carbamate. researchgate.net The electrochemical behavior of this compound would likely be influenced by the phenyl and ethyl groups, as well as the thiocarbamate linkage, which can undergo electrochemical oxidation or reduction. A cyclic voltammogram would reveal the potentials at which these processes occur and their reversibility. utexas.edu

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₉H₁₁NOS), elemental analysis would be performed to verify its empirical formula by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages are then compared with the theoretically calculated values to assess the purity of the synthesized compound.

The theoretical elemental composition of this compound is:

Carbon (C): 59.64%

Hydrogen (H): 6.12%

Nitrogen (N): 7.73%

Oxygen (O): 8.83%

Sulfur (S): 17.69%

Discrepancies between the experimental and theoretical values can indicate the presence of impurities or that the incorrect compound has been synthesized. For instance, in the characterization of newly synthesized dithiocarbamate complexes, elemental analysis is a standard procedure to confirm the proposed structure. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for S-ethyl phenylthiocarbamate, and how can researchers optimize reaction conditions for high yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, S-ethyl derivatives can be prepared by reacting thiols with carbamoyl chlorides in anhydrous solvents like dichloromethane under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of phenylthiocarbamate precursor to ethylating agent), solvent polarity, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should key spectral data be interpreted?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the ethyl group’s triplet (δ ~1.2–1.4 ppm for CH₃) and quartet (δ ~2.5–3.0 ppm for CH₂-S). Fourier-Transform Infrared (FT-IR) spectroscopy identifies the thiocarbamate group (C=S stretch ~1200–1250 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) validates purity (>95%) .

Q. What factors influence the stability of this compound in aqueous and organic matrices, and how can degradation be mitigated during storage?

  • Methodology : Stability studies should employ accelerated degradation protocols (e.g., exposure to UV light, varying pH). Hydrolytic degradation is pH-dependent, with faster breakdown in alkaline conditions (pH > 9). Storage recommendations include airtight containers under inert gas (N₂/Ar) at –20°C, with periodic HPLC analysis to monitor degradation products like phenylthiourea .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental partitioning behavior of this compound, such as its Henry’s Law constant (Hc)?

  • Methodology : Use the batch air-stripping technique. Prepare aqueous solutions of the compound at varying concentrations (e.g., 0.1–10 mg/L) and measure vapor-phase concentrations via gas chromatography (GC-MS). Calculate Hc using the formula Hc=CairCwaterH_c = \frac{C_{\text{air}}}{C_{\text{water}}}, accounting for temperature and ionic strength. Validate results against computational models like EPI Suite .

Q. What strategies resolve contradictions in experimental data regarding the reactivity of this compound under varying environmental conditions?

  • Methodology : Employ a factorial design to isolate variables (e.g., temperature, light, pH). For example, if conflicting data arise on photodegradation rates, replicate experiments under controlled UV intensity (e.g., 300–400 nm) and quantify intermediates via LC-MS/MS. Statistical tools (ANOVA, Tukey’s test) identify significant factors, while density functional theory (DFT) simulations predict reactive sites for mechanistic clarity .

Q. Which computational modeling approaches are suitable for predicting the interactions of this compound with biological or environmental systems?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450. Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties (logP, polar surface area) with bioactivity. For environmental fate, use Monte Carlo simulations to assess soil adsorption coefficients (Koc) .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in agrochemical research?

  • Methodology : Combine synthetic chemistry with microbial genomics to explore biodegradation pathways. For instance, screen soil microbiota (via metagenomics) for genes analogous to trzN (a thiocarbamate hydrolase). Cross-reference with metabolomics data to identify degradation intermediates .

Ethical and Methodological Considerations

Q. What ethical guidelines should govern the handling and disposal of this compound in laboratory settings?

  • Methodology : Adopt protocols from the Globally Harmonized System (GHS), including fume hood use, PPE (gloves, goggles), and waste neutralization (e.g., oxidation with KMnO₄). Document consent for human cell line studies and ensure compliance with REACH regulations .

Q. How can researchers ensure reproducibility when studying this compound’s bioactivity across different experimental models?

  • Methodology : Standardize assay conditions (e.g., cell culture media, incubation times) and use reference compounds (e.g., atrazine for herbicide studies). Publish raw data and analysis scripts in open-access repositories to enable replication .

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